N-(2-oxo-1,3-dihydroindol-3-yl)acetamide

Description

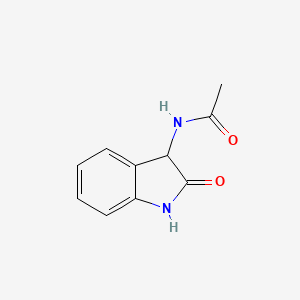

N-(2-Oxo-1,3-dihydroindol-3-yl)acetamide is a heterocyclic compound featuring a 1,3-dihydroindol-2-one core substituted with an acetamide group at the 3-position. The 1,3-dihydroindol-2-one scaffold is a partially saturated indole derivative, where the 2-oxo group introduces a ketone functionality. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)11-9-7-4-2-3-5-8(7)12-10(9)14/h2-5,9H,1H3,(H,11,13)(H,12,14) |

InChI Key |

KIJWTGMEFOUTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1C2=CC=CC=C2NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide typically involves the reaction of indole derivatives with acetic anhydride or acetyl chloride under acidic or basic conditions. One common method involves the acetylation of indole-2,3-dione with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-oxo-1,3-dihydroindol-3-yl)acetic acid, while reduction could produce N-(2-hydroxy-1,3-dihydroindol-3-yl)acetamide.

Scientific Research Applications

N-(2-oxo-1,3-dihydroindol-3-yl)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(2-oxo-1,3-dihydroindol-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein, which regulates cell cycle progression and triggers cell death . The compound may also inhibit certain enzymes or signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of N-(2-Oxo-1,3-dihydroindol-3-yl)acetamide and Analogs

Key Observations :

Table 2: Pharmacological Profiles of Selected Analogs

Key Observations :

- Cytotoxicity : Bulky substituents (e.g., adamantyl in ) or extended linkers (e.g., oxoethyl in ) correlate with enhanced activity, while polar groups (e.g., hydroxy in ) may reduce potency .

- Antioxidant Activity : Electron-deficient indole derivatives (e.g., methyl dioxindole-3-acetate in ) show superior radical scavenging due to resonance stabilization of radicals .

Key Observations :

- Synthetic Efficiency : Adamantyl-substituted analogs () are synthesized via high-yield lithiation and condensation, whereas chiral derivatives () require enantioselective steps, increasing complexity .

- Crystallinity : Compounds like (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide form stable orthorhombic crystals, aiding in structural characterization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-oxo-1,3-dihydroindol-3-yl)acetamide, and how do reaction conditions influence yield?

- Methodology : Multi-step organic synthesis typically involves constructing the indole core via Fischer indole synthesis or analogous methods, followed by acetylation. For example, coupling 1,3-dihydroindol-2-one with acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C) in aprotic solvents like DMF yields the acetamide derivative. Reaction optimization should include monitoring via TLC and HPLC to track intermediates and final product purity .

- Key Considerations : Solvent polarity, catalyst choice (e.g., HATU or DCC for amide bond formation), and pH control (to avoid hydrolysis of the acetamide group) are critical. Yields >70% are achievable with anhydrous conditions and inert atmospheres .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodology :

- Spectroscopy :

- 1H/13C NMR : Assign peaks for the indole NH (δ 10.2–11.5 ppm), acetamide carbonyl (δ 168–170 ppm), and dihydroindole protons (δ 4.2–4.5 ppm for CH2) .

- FT-IR : Confirm C=O stretches for the oxoindole (1680–1700 cm⁻¹) and acetamide (1650–1670 cm⁻¹) .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The indole ring and acetamide group should exhibit planar geometry with bond angles consistent with sp² hybridization .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

- Methodology : Stability studies under varying conditions (light, humidity, temperature) reveal degradation via hydrolysis of the acetamide group. Store at −20°C in amber vials under argon. Purity (>95%) is maintained for ≥6 months with desiccants like silica gel .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the indole ring influence the compound’s pharmacological activity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methoxy, halogen) at positions 5 or 6 of the indole core. Assess binding affinity to serotonin receptors (e.g., 5-HT2A) via radioligand assays.

- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) predict electron density distribution and HOMO-LUMO gaps, correlating with receptor interaction .

- Data :

| Substituent Position | Binding Affinity (Ki, nM) | LogP |

|---|---|---|

| 5-OCH3 | 12.3 ± 1.2 | 2.1 |

| 6-Cl | 8.7 ± 0.9 | 2.8 |

| Unsubstituted | 25.6 ± 2.5 | 1.5 |

Q. What experimental strategies resolve contradictions in crystallographic and spectroscopic data for polymorphic forms?

- Methodology :

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs.

- Solid-State NMR : Differentiate hydrogen-bonding networks (e.g., acetamide NH∙∙∙O=C interactions) between forms .

Q. How can metabolic pathways of this compound be elucidated in preclinical models?

- Methodology :

- In vitro assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites include hydroxylation at the indole C4 position and N-deacetylation.

- Isotope labeling : Use ¹⁴C-labeled acetamide to track metabolic fate in urine and bile .

Methodological Guidance for Data Contradictions

Q. When HPLC purity analysis conflicts with biological assay results, how should researchers proceed?

- Steps :

Re-analyze purity : Use orthogonal methods (e.g., GC-MS or capillary electrophoresis) to detect trace impurities (<0.1%) that may inhibit/enhance activity.

Bioassay controls : Include reference standards (e.g., known 5-HT2A agonists) to validate assay conditions.

Dose-response curves : Test multiple concentrations to rule out non-linear effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.